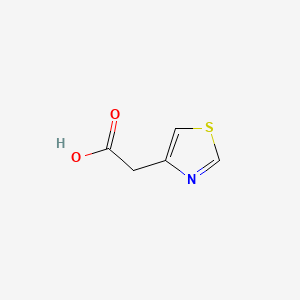

4-Thiazoleacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMJKGQNDOCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284702 | |

| Record name | 4-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7504-44-1 | |

| Record name | 4-Thiazoleacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazoleacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG2ETP7MCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hantzsch Synthesis of 4-Thiazoleacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Among its many derivatives, 4-thiazoleacetic acids and their esters are crucial intermediates for synthesizing a wide range of pharmaceuticals, including anti-inflammatory agents, antibiotics, and kinase inhibitors. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, provides a direct and efficient pathway to these valuable building blocks.

This technical guide offers an in-depth exploration of the Hantzsch synthesis as applied to 4-thiazoleacetic acid derivatives. It provides a detailed reaction mechanism, a summary of quantitative data from relevant studies, comprehensive experimental protocols, and logical workflow diagrams to support researchers in the practical application of this important transformation.

Core Reaction and Mechanism

The Hantzsch synthesis of this compound derivatives involves the condensation of a thioamide with a γ-halo-β-ketoester, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. This reaction forms the thiazole ring in a single, often high-yielding, step. The general transformation is shown below:

Where R can be an alkyl, aryl, amino, or other functional group, and X is a halogen (Cl or Br).

The reaction proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the halogenated carbon of the ketoester (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1]

Quantitative Data Summary

The efficiency of the Hantzsch synthesis can be influenced by various factors, including the choice of solvent, temperature, and the use of catalysts or alternative energy sources like microwave irradiation. The following tables summarize quantitative data from studies on Hantzsch and related multi-component syntheses, providing insight into the impact of these variables on reaction outcomes.

Table 1: Optimization of a One-Pot Hantzsch Thiazole Synthesis

This table presents data from the optimization of a three-component synthesis involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde, illustrating the effects of solvent, catalyst, and temperature on the yield.[2]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | 30 |

| 2 | SiW.SiO₂ (15%) | Ethanol | Reflux | 3.5 | 85 |

| 3 | SiW.SiO₂ (15%) | Ethanol | 25 | 12 | No reaction |

| 4 | SiW.SiO₂ (15%) | Water | Reflux | 5 | 70 |

| 5 | SiW.SiO₂ (10%) | Ethanol | Reflux | 4 | 75 |

| 6 | SiW.SiO₂ (15%) | Methanol | Reflux | 6 | 60 |

| 7 | SiW.SiO₂ (15%) | 1-Butanol | Reflux | 3 | 80 |

| 8 | SiW.SiO₂ (15%) | 2-Propanol | Reflux | 4 | 78 |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table compares the yields and reaction times for the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using both conventional heating and microwave (MW) irradiation, highlighting the significant rate enhancement provided by microwave technology.[3]

| Product | Substituent (R) | Method | Time | Yield (%) |

| 6a | H | Reflux | 8 h | 70 |

| MW (90°C) | 30 min | 95 | ||

| 6b | 4-Me | Reflux | 8 h | 68 |

| MW (90°C) | 30 min | 92 | ||

| 6c | 4-Cl | Reflux | 8 h | 72 |

| MW (90°C) | 30 min | 94 | ||

| 6d | 4-F | Reflux | 8 h | 75 |

| MW (90°C) | 30 min | 95 | ||

| 6e | 4-Br | Reflux | 8 h | 65 |

| MW (90°C) | 30 min | 89 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives. A classical protocol is presented, followed by a discussion of modern, more efficient variations.

Protocol 1: Classical Synthesis of Ethyl 2-Amino-4-thiazoleacetate

This procedure is adapted from established Hantzsch synthesis protocols and the closely related synthesis of pseudothiohydantoin.[4][5] It details the reaction between thiourea and ethyl chloroacetate.

Materials:

-

Thiourea (1.0 eq.)

-

Ethyl chloroacetate (1.02 eq.)

-

95% Ethanol

-

Water (deionized)

-

Sodium acetate trihydrate or 5% Sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq.) in 95% ethanol (approx. 6-7 mL per gram of thiourea) by heating the mixture to reflux for 10-15 minutes.

-

Addition of Haloester: Once the thiourea is fully dissolved, slowly add ethyl chloroacetate (1.02 eq.) through the condenser over 15-20 minutes while maintaining a gentle reflux.

-

Reaction: Continue to reflux the reaction mixture with stirring for an additional 3-4 hours. The initial product formed is often the hydrochloride salt of the thiazole, which may precipitate from the solution upon cooling.

-

Workup and Neutralization: Allow the mixture to cool to room temperature. Pour the reaction contents into a beaker containing cold deionized water (approx. 2-3 times the volume of ethanol used).

-

Add a solution of sodium acetate trihydrate or slowly add 5% sodium bicarbonate solution to the aqueous mixture with stirring until effervescence ceases. This neutralization step deprotonates the thiazole salt, causing the free base to precipitate.[1]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight. The expected product, ethyl 2-aminothiazole-4-acetate, has a reported melting point of 92-94 °C.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Modern Variations

-

One-Pot, Multi-Component Synthesis: Modern iterations of the Hantzsch reaction often employ a one-pot, three-component approach, which is highly efficient.[2] In these methods, an α-haloketone, a thioamide, and another reactant (e.g., an aldehyde) are condensed together, often with a catalyst, to form more complex thiazole derivatives in a single step.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3] Reactions are typically performed in a dedicated microwave reactor in a sealed vessel using a suitable solvent like methanol or ethanol.[3]

Experimental Workflow

The following diagram illustrates a typical logical workflow for the synthesis, purification, and characterization of a this compound derivative via the classical Hantzsch reaction.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-4-thiazoleacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-thiazoleacetic acid, a pivotal heterocyclic compound in medicinal chemistry and materials science. This document elucidates its core physicochemical properties, outlines detailed experimental methodologies for their determination, and visualizes key synthesis and application workflows.

Core Physicochemical Properties

2-amino-4-thiazoleacetic acid (CAS No: 29676-71-9) is a foundational building block, particularly in the synthesis of cephalosporin antibiotics.[1] Its physical and chemical characteristics are crucial for its handling, reaction optimization, and formulation.

Table 1: Physicochemical Data of 2-amino-4-thiazoleacetic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂S | [2] |

| Molecular Weight | 158.18 g/mol | [2][3][4] |

| Appearance | White to light orange crystalline powder | [3][5] |

| Melting Point | 123 - 130 °C (with decomposition) | [2][3][6] |

| Boiling Point | 399.0 ± 17.0 °C (Predicted) | [6] |

| Water Solubility | < 1 mg/mL at 21°C; 6.5 g/L at 20°C | [3][6][7] |

| pKa | 3.20 ± 0.10 (Predicted) | [6] |

| LogP | -2.13 (at 20°C, pH 4.54-4.64) | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and the accurate measurement of physicochemical properties.

A common method for synthesizing the hydrochloride salt of 2-amino-4-thiazoleacetic acid involves the Hantzsch thiazole synthesis, reacting a 4-haloacetoacetate derivative with thiourea.[8][9][10]

Protocol:

-

Preparation of Thiourea Suspension: Suspend thiourea in water (e.g., 15.2 g of thiourea in 30.0 g of water) in a round-bottomed flask.[8] Cool the suspension to approximately +5 °C using an ice bath.[8]

-

Preparation of 4-chloroacetoacetyl chloride solution: In a separate double-walled flask, dissolve diketene in methylene chloride and cool to -25 °C.[8][10] Pass chlorine gas through this solution while maintaining the temperature between -20° to -25°C to produce 4-chloroacetoacetyl chloride.[8][10]

-

Reaction: Add the cold 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension over a period of about 25-30 minutes, ensuring the reaction temperature is maintained between +5 °C and +10 °C.[8][10]

-

Stirring and Precipitation: Continue stirring the mixture at this temperature for an additional 30 minutes.[8] Then, remove the cooling bath and allow the mixture to stir for another 60 minutes as it warms to room temperature (around 25-30 °C).[8][10]

-

Isolation: Cool the reaction mixture in a refrigerator to facilitate the precipitation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.[8]

-

Purification: Isolate the resulting colorless crystals by filtration. The product can be further purified by recrystallization if necessary.[8]

The melting point is determined using a standard capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry 2-amino-4-thiazoleacetic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature range from the onset of melting (first appearance of liquid) to the complete liquefaction of the sample. Note any decomposition, as is common for this compound.[2][3][6]

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

-

Sample Preparation: Add an excess amount of 2-amino-4-thiazoleacetic acid to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.[3][6]

Visualized Workflows and Pathways

The following diagrams illustrate the role of 2-amino-4-thiazoleacetic acid in synthesis, its potential biological mechanism, and its application in materials science.

Biological Significance and Applications

2-aminothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The parent compound, 2-amino-4-thiazoleacetic acid, serves as a crucial intermediate in the synthesis of numerous pharmaceuticals.[2][4] Its antimicrobial activity against gram-positive bacteria like Staphylococcus aureus has been noted, with a hypothesized mechanism involving the inhibition of bacterial gyrase, an enzyme essential for DNA replication.[2][4] Beyond medicine, it is used in materials science, for instance, in creating modified electrodes for the sensitive detection of heavy metal ions.[6] This versatility underscores its importance for professionals in drug discovery and advanced materials research.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-thiazole acetic acid | 29676-71-9 | FA00978 [biosynth.com]

- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-thiazole acetic acid | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 7. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

The Biological Activity of Substituted 4-Thiazoleacetic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted 4-thiazoleacetic acid analogs have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anti-inflammatory, anticancer, and acetylcholinesterase inhibitory properties. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.

Anti-inflammatory Activity

Substituted this compound analogs have shown considerable promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of various substituted this compound analogs has been quantified using in vivo models, such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition serves as a key metric for evaluating the efficacy of these compounds.

| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| 1k | 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Not Specified | 81.14 | Indomethacin | 76.36 |

| 1m | 5-(2,4-dichloro-phenoxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Not Specified | 78.80 | Indomethacin | 76.36 |

Table 1: In vivo anti-inflammatory activity of selected 4-thiazolidinone derivatives, a class of compounds structurally related to this compound analogs. Data from Ali et al.[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds by inducing localized inflammation in the rat paw using carrageenan.

Principle: Carrageenan, a phlogistic agent, is injected into the subplantar tissue of the rat hind paw, inducing an inflammatory response characterized by edema. The volume of the paw is measured before and at various time points after carrageenan injection. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory effect of the test compound.

Procedure:

-

Animal Preparation: Wistar rats are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar aponeurosis of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.

-

Calculation of Edema and Inhibition:

-

The volume of edema at each time point is calculated as the difference between the paw volume at that time (Vt) and the initial paw volume (V0).

-

The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

-

Signaling Pathway: COX and LOX Inhibition

The anti-inflammatory effects of many this compound analogs are attributed to their ability to inhibit the COX and LOX enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively.

Caption: Inhibition of COX and LOX pathways by this compound analogs.

Anticancer Activity

Several substituted this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines. Their anticancer effects are often mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | VEGFR-2 | 0.15 | Sorafenib | 0.059 |

Table 2: In vitro anticancer and VEGFR-2 inhibitory activity of a substituted thiazole derivative. Data from Al-Salmi et al.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow formazan formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 and EGFR Inhibition

Substituted this compound analogs can interfere with the signaling cascades initiated by VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.

Caption: Inhibition of VEGFR-2 and EGFR signaling by this compound analogs.

Acetylcholinesterase Inhibition

Certain analogs of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The inhibitory potency of these compounds against AChE is determined by their IC50 values.

| Compound ID | Substitution Pattern on Thiazolylhydrazone | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |

| 2i | 3,4-Dimethoxyphenyl | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2g | 4-Hydroxyphenyl | 0.031 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2e | 4-Methoxyphenyl | 0.040 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2b | 4-Chlorophenyl | 0.056 ± 0.002 | Donepezil | 0.021 ± 0.001 |

| 2a | Phenyl | 0.063 ± 0.003 | Donepezil | 0.021 ± 0.001 |

Table 3: In vitro acetylcholinesterase (AChE) inhibitory activity of substituted thiazolylhydrazone derivatives. Data from Yelekçi et al.[3]

Experimental Protocol: Ellman's Spectrophotometric Method

This method is a widely used in vitro assay to measure AChE activity and the inhibitory effects of compounds.

Principle: The assay measures the activity of AChE by monitoring the increase in the yellow color produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation of Inhibition and IC50: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship: AChE Inhibition and Cholinergic Synapse

The inhibition of AChE by this compound analogs leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For this compound derivatives, a key starting material is often an ester of 4-chloroacetoacetic acid.

General Synthetic Workflow

Caption: General synthetic workflow for substituted this compound analogs.

This guide provides a foundational understanding of the biological activities of substituted this compound analogs. The presented data and methodologies offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile class of compounds. Further research into the structure-activity relationships and optimization of these analogs will be crucial for the development of novel and effective therapeutic agents.

References

4-Thiazoleacetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-thiazoleacetic acid core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This heterocyclic scaffold has been extensively explored as a template for the design and development of novel therapeutic agents across a wide range of disease areas. Its ability to engage with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, underscores its significance as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and applications, with a focus on quantitative data, experimental protocols, and the visualization of key molecular pathways.

I. Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a remarkable diversity of pharmacological effects. The following sections summarize key biological activities, with quantitative data presented for comparative analysis.

Antagonism of the CRTH2 Receptor

A significant area of investigation for this compound derivatives has been their activity as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.

Table 1: CRTH2 Receptor Binding Affinity and Functional Antagonism of this compound Derivatives

| Compound ID | Structure | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |

| 1 | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | 3.7 | 12 (cAMP assay), 66 (BRET assay) | [1] |

| 2 | [2-(Benzhydryl)-4-(4-fluorophenyl)-thiazol-5-yl]acetic acid | Single-digit nM range | Full antagonistic efficacy | [2] |

| 3 | [2-(Benzhydryl)-4-(4-pyridyl)-thiazol-5-yl]acetic acid derivative | Single-digit nM range | Full antagonistic efficacy | [2] |

Data sourced from published literature, see references for details.

Modulation of AMPA Receptors

Certain this compound analogs have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.

Table 2: Activity of Thiazole Derivatives on AMPA Receptors

| Compound Class | Target | Effect | Reported Activity | Reference |

| Thiazole-4-carboxamides | mGluR5a (structurally related target) | Antagonist | Ki = 18 nM | [3] |

| Riluzole (structurally related) | AMPA receptors | Interaction | Neuroprotective effects | [3] |

Data highlights the potential of the broader thiazole scaffold in modulating glutamate receptors.

Enzyme Inhibition

The this compound scaffold has been successfully employed to generate potent inhibitors of various enzymes implicated in disease.

Hybrid molecules incorporating thiazole and thiazolidinone moieties have shown significant inhibitory activity against urease and α-glucosidase, enzymes relevant to urinary tract infections and diabetes, respectively.

Table 3: Urease and α-Glucosidase Inhibition by Thiazole-Thiazolidinone Derivatives

| Compound ID | Urease IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

| Compound 4 (trifluoromethyl substitution) | 1.80 ± 0.80 | 3.61 ± 0.59 | [4] |

| Compound 8 | 2.15 ± 0.51 | 4.84 ± 2.07 | [4] |

| Compound 9 | 2.73 ± 1.20 | 3.61 ± 0.59 | [4] |

| Compound 17 | 1.95 ± 0.50 | 3.31 ± 0.46 | [4] |

| Thiourea (Standard) | 22.3 ± 0.031 | - | [5] |

| Acarbose (Standard) | - | - | [4] |

Data from in vitro enzyme inhibition assays.

Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Table 4: COX-1 and COX-2 Inhibition by Thiazole Derivatives

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Dithiazole carboxylic acid derivatives | - | - | Selective for COX-2 | [6] |

| 2-(trimethoxyphenyl)thiazole derivatives | - | - | Potent inhibition | [7] |

| Thiazole carboxamide derivatives | 14.7-74.8% inhibition at 5 µM | 53.9-81.5% inhibition at 5 µM | Selective for COX-2 | [8] |

Data indicates a general trend of COX-2 selectivity for this class of compounds.

Anticancer Activity

The this compound scaffold is a promising framework for the development of anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways.

Table 5: Anticancer Activity of Thiazole Derivatives

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 1d (Thiazole derivative) | Various tumor cell lines | Promising activity | Cell cycle arrest, DNA fragmentation, mitochondrial depolarization | [9] |

| Thiazole-based analogs | MDA-MB-231 (breast) | - | VEGFR-2 Inhibition | [10] |

| Compound 4d (Thiazole derivative) | MDA-MB-231 (breast) | - | Cell cycle arrest at G1 and G2/M, apoptosis induction, p53 activation | [10] |

| Thiazole-thiazolidinone hybrids | HT-29 (colon), A549 (lung), MDA-MB-231 (breast) | 0.073 - 3.10 | Induction of apoptosis | [11] |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

Derivatives of this compound have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

Table 6: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives

| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Fungal Strain(s) | MIC Range (µg/mL) | Reference |

| 4′,5-bisthiazole derivatives | B. subtilis, E. coli, P. vulgaris, M. smegmatis | 30.38 (against M. smegmatis) | - | - | [12] |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | [12] |

| Thiazolyl hydrazones | - | - | Candida spp., Cryptococcus spp. | Superior to fluconazole | [12] |

| Pyrazolo-thiazolin-4-one derivatives | E. coli, A. baumannii | 0.44 - 0.48 | C. albicans | 0.22 - 0.45 | [13] |

MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

II. Key Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

CRTH2 Signaling Pathway

Antagonists of the CRTH2 receptor block the downstream signaling cascade initiated by its endogenous ligand, prostaglandin D2 (PGD2). This pathway is central to the recruitment and activation of inflammatory cells in allergic responses.

Caption: CRTH2 receptor signaling cascade and its inhibition.

AMPA Receptor Trafficking in Long-Term Potentiation (LTP)

Modulation of AMPA receptors can influence synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory, involves the insertion of AMPA receptors into the postsynaptic membrane.

Caption: Simplified pathway of AMPA receptor trafficking during LTP.

VEGFR-2 Signaling in Angiogenesis and Cancer

Thiazole derivatives that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can block downstream signaling pathways that are crucial for angiogenesis, a process co-opted by tumors for growth and metastasis.

Caption: Key downstream pathways of VEGFR-2 signaling.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the context of this compound derivatives.

Synthesis of this compound Derivatives

A general and widely used method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis.

General Procedure for Hantzsch Thiazole Synthesis:

-

Preparation of α-haloketone/ester: An appropriate ketone or ester is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide, bromine in acetic acid).

-

Cyclocondensation: The α-haloketone/ester is reacted with a thiourea or thioamide derivative in a suitable solvent, such as ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a cold solvent, and may be recrystallized or purified by column chromatography to yield the desired this compound derivative.

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the CRTH2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293-hCRTH2 cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]PGD₂), and the test compound at various concentrations.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Urease Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the urease enzyme.

Protocol:

-

Reaction Mixture: The assay is conducted in a 96-well plate. A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.2), a known concentration of urease enzyme, and the test compound at various concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period at a controlled temperature (e.g., room temperature for 30 minutes).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, urea.

-

Detection: The amount of ammonia produced by the hydrolysis of urea is quantified using the indophenol method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue product.

-

Measurement: The absorbance of the indophenol blue is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization: During the incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

IV. Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and screening of this compound derivatives.

Workflow for Parallel Synthesis of a Thiazole Library

Parallel synthesis techniques are often employed to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: A typical workflow for the parallel synthesis of a thiazole library.

Workflow for a High-Throughput Screening (HTS) Campaign

HTS is used to rapidly assess the biological or biochemical activity of a large number of compounds. The following is a generalized workflow for an enzyme inhibition HTS assay.

Caption: Generalized workflow for a high-throughput enzyme inhibition screen.

V. Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. The data and protocols presented in this guide highlight the broad applicability of this scaffold and provide a foundation for future research and development efforts. As our understanding of disease biology deepens, the versatility of the this compound core will undoubtedly be leveraged to address new and challenging therapeutic targets.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 4-thiazoleacetic acid

An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid

Disclaimer: This technical guide focuses on 2-Amino-4-thiazoleacetic acid (CAS RN: 29676-71-9) . Initial searches for the general term "4-thiazoleacetic acid" predominantly yielded results for this specific, commercially significant amino derivative, which is a critical building block in pharmaceutical research and development. Given the target audience of researchers, scientists, and drug development professionals, this guide centers on this compound of high interest.

Compound Identification and Molecular Structure

2-Amino-4-thiazoleacetic acid is a heterocyclic compound featuring a thiazole ring substituted with an amino group and an acetic acid moiety. It is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably third-generation cephalosporin antibiotics.

CAS Number: 29676-71-9[1][2][3]

Molecular Formula: C₅H₆N₂O₂S[1][2][3]

Molecular Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-Amino-4-thiazoleacetic acid and its common ethyl ester derivative.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.18 g/mol | [2][3] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 130-135 °C (decomposes) | [3] |

| pKa (Predicted) | 3.20 ± 0.10 | |

| Water Solubility (20°C) | 6.5 g/L | |

| LogP (Calculated) | 0.35 | [3] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3] |

Table 2: Spectroscopic Data (Representative)

Spectroscopic data is crucial for the identification and characterization of the compound. Below are typical spectral characteristics for derivatives of 2-amino-4-thiazoleacetic acid.

| Technique | Data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Source |

| ¹H NMR | δ (DMSO-d₆, 300 MHz): 7.72 (s, 2H, NH₂), 4.14 (q, J=6.0 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃ from acetyl, not acetic acid), 1.22 (t, J=6.2 Hz, 3H, CH₃) | [4] |

| ¹³C NMR | δ (DMSO-d₆, 75 MHz): 170.7 (C=O), 162.5 (C2-thiazole), 159.7 (C4-thiazole), 107.9 (C5-thiazole), 60.3 (OCH₂), 14.7 (CH₃) | [4] |

| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~2980 (C-H stretching), ~1730 (C=O ester stretch), ~1620 (C=N stretching), ~1520 (N-H bending) | [4] |

Note: The provided NMR data is for a related derivative and serves as a representative example of the types of signals expected.[4]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-4-thiazoleacetic acid and its subsequent use in pharmaceutical synthesis are provided below.

Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride

This protocol is adapted from established patent literature and involves the cyclization of thiourea with a 4-chloroacetoacetyl derivative.[5][6]

Materials:

-

Thiourea

-

4-chloroacetoacetyl chloride

-

Methylene chloride (or other chlorohydrocarbon solvent)

-

Water

Procedure:

-

Prepare a suspension of thiourea in water (e.g., 15.2 g of thiourea in 30 g of water) in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the thiourea suspension to between +5°C and +7°C.

-

Separately, prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.

-

Add the 4-chloroacetoacetyl chloride solution dropwise to the cooled thiourea suspension over a period of approximately 25-30 minutes, while maintaining the reaction temperature between +5°C and +10°C with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at +5°C to +7°C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to warm up while stirring for another 60 minutes. The temperature will typically rise to 25-30°C.

-

Cool the reaction mixture in a refrigerator to facilitate the precipitation of the product, (2-aminothiazol-4-yl)-acetic acid hydrochloride.

-

Collect the solid product by filtration, wash with a cold solvent if necessary, and dry under vacuum.

General Protocol for Amide Coupling to a Cephalosporin Core

2-Amino-4-thiazoleacetic acid is a key side chain for many cephalosporin antibiotics. The following is a general workflow for its coupling to a 7-aminocephalosporanic acid (7-ACA) nucleus. This process requires activation of the carboxylic acid moiety.

Part A: Activation of the Carboxylic Acid The carboxylic acid must be converted into a more reactive electrophile to facilitate amide bond formation. A common method is the formation of an active ester using a carbodiimide coupling agent.

Materials:

-

2-Amino-4-thiazoleacetic acid (with the amino group potentially protected, e.g., with a Boc or Trt group)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

-

Dissolve the N-protected 2-Amino-4-thiazoleacetic acid and NHS (or HOBt) (approx. 1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (or DCC) (approx. 1.1 equivalents) to the solution portion-wise while stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until the formation of the active ester is complete (can be monitored by TLC).

Part B: Coupling with 7-ACA The activated side chain is then reacted with the free amine of the cephalosporin core.

Materials:

-

Activated 2-Amino-4-thiazoleacetic acid from Part A

-

7-aminocephalosporanic acid (7-ACA) or a derivative

-

A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent

Procedure:

-

In a separate flask, suspend or dissolve 7-ACA in the anhydrous solvent.

-

Add the base (approx. 2-3 equivalents) to solubilize the 7-ACA and neutralize any acid.

-

Add the solution of the activated ester from Part A to the 7-ACA solution.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction, crystallization, or chromatography) to isolate the final cephalosporin product.

-

Perform deprotection of the amino group on the thiazole ring if necessary.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-4-thiazoleacetic acid hydrochloride.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Thiazoleacetic Acid and its Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-thiazoleacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key structural component in a variety of biologically active molecules, and its acetic acid derivative serves as a crucial building block for the synthesis of numerous pharmaceutical agents. This document details the principal synthetic pathways to this compound and its derivatives, provides experimental protocols for key reactions, and explores the signaling pathways through which these compounds exert their biological effects.

Physicochemical Properties and Applications

This compound and its derivatives are foundational scaffolds in the synthesis of a wide array of therapeutic agents. Notably, the 2-amino-4-thiazoleacetic acid core is a critical side-chain component in several semi-synthetic cephalosporin antibiotics. Beyond their role in antibiotics, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their versatility makes them a subject of ongoing research in the quest for novel therapeutics.

Synthetic Pathways to this compound and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies. The most prominent among these are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely employed method for the preparation of thiazole rings. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a key starting material is an ester of 4-haloacetoacetic acid, such as ethyl 4-chloroacetoacetate.

A common variation of this synthesis leads to the production of the commercially important 2-amino-4-thiazoleacetic acid. In this case, thiourea is used as the thioamide component. The initial product is the ethyl ester of 2-amino-4-thiazoleacetic acid, which can then be hydrolyzed to the final acid.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-thiazoleacetate

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Ethanol

-

Sodium acetate

Procedure:

-

A solution of thiourea (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Ethyl 4-chloroacetoacetate (1 equivalent) is added to the solution.

-

Sodium acetate (1 equivalent) is added as a base to neutralize the hydrogen chloride formed during the reaction.

-

The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-amino-4-thiazoleacetate.

-

The crude product can be purified by recrystallization or column chromatography.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative route to thiazoles, particularly 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, a dithioate, or a related sulfur-containing compound. While less commonly cited specifically for this compound itself, this methodology is a cornerstone of thiazole chemistry and can be adapted for the synthesis of various substituted thiazoles.

Experimental Protocol: General Cook-Heilbron Synthesis of a 5-Aminothiazole

Materials:

-

An α-aminonitrile (e.g., aminoacetonitrile)

-

Carbon disulfide

-

A suitable solvent (e.g., ethanol)

-

A base (e.g., sodium ethoxide)

Procedure:

-

The α-aminonitrile (1 equivalent) is dissolved in a suitable solvent in a reaction vessel.

-

A base, such as sodium ethoxide (1 equivalent), is added to the solution.

-

Carbon disulfide (1 equivalent) is added dropwise to the reaction mixture at a controlled temperature, often at room temperature or below.

-

The reaction is stirred for a designated time until the formation of the thiazole ring is complete, as monitored by TLC.

-

The reaction mixture is then worked up by neutralizing the base and extracting the product into an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the crude 5-aminothiazole derivative, which can be further purified.

Quantitative Data on Synthetic Pathways

The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives.

| Synthetic Pathway | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hantzsch Synthesis | Ethyl 4-chloroacetoacetate, Thiourea | Ethanol, Sodium Acetate | Reflux | 2-6 | 70-90 | General Procedure |

| Hantzsch Synthesis | 4-Chloroacetoacetyl chloride, Thiourea | Water, Methylene Chloride | 5-30 | 1.5 | ~92 | [1] |

Signaling Pathways Modulated by Thiazole Derivatives

Thiazole-containing compounds have emerged as potent modulators of various cellular signaling pathways implicated in diseases such as cancer. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of protein-protein interactions.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR. By blocking these enzymes, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.[2][3]

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that drive cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Thiazole-based compounds have been designed to act as EGFR inhibitors, blocking the kinase activity of the receptor and thereby preventing the activation of downstream pro-survival pathways.[4][5]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain thiazole derivatives have been shown to act as tubulin polymerization inhibitors. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[6][7]

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery and development. The synthetic routes to these scaffolds are well-established, with the Hantzsch synthesis being a particularly robust and high-yielding method. The diverse biological activities exhibited by thiazole-containing molecules, stemming from their ability to modulate key signaling pathways, underscore their therapeutic potential. Continued exploration of the synthesis and biological evaluation of novel this compound derivatives holds significant promise for the development of next-generation therapeutic agents.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

Antimicrobial Potential of Novel 4-Thiazoleacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds, 4-thiazoleacetic acid derivatives have emerged as a class of compounds with significant potential to combat a wide range of microbial pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of these novel derivatives, including their synthesis, in vitro activity, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Novel this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Series 1: Phenyl-substituted | |||||

| Derivative A | 16.1 | 28.8 | 16.1 | >64 | [1] |

| Derivative B | 32 | 64 | 32 | >64 | [1] |

| Series 2: Heterocyclyl-substituted | |||||

| Derivative C | 8 | 16 | 32 | 64 | [2] |

| Derivative D | 16 | 32 | 64 | 128 | [2] |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 1 | |

| Ampicillin (Control) | 1 | 0.5 | 4 | >256 |

Table 2: Antifungal Activity of Novel this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Series 1: Phenyl-substituted | |||

| Derivative E | 15.3 | 16.2 | [1] |

| Derivative F | 32 | 64 | [1] |

| Series 2: Heterocyclyl-substituted | |||

| Derivative G | 8 | 16 | [2] |

| Derivative H | 16 | 32 | [2] |

| Fluconazole (Control) | 1 | 8 |

Table 3: Anti-biofilm Activity of Thiazole-4-carboxylic Acid Derivatives against Pseudomonas aeruginosa

| Compound | Biofilm Inhibition (IC50, µM) | Reference |

| B-11 | ~25 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Microtiter Plates: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100 or 200 µL. Positive (microorganism and broth without compound) and negative (broth only) growth controls are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[5]

-

Preparation of Agar Plates: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi is prepared and poured into sterile Petri dishes.

-

Inoculation: A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

-

Preparation of Wells: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar plates using a sterile cork borer.

-

Application of Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (in mm) around each well.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the mechanisms by which this compound derivatives exert their antimicrobial effects. One notable pathway is the interference with the Integrated Quorum Sensing (IQS) system in Pseudomonas aeruginosa.[6][7][8]

Inhibition of the IQS Pathway in Pseudomonas aeruginosa

The IQS system is a cell-to-cell communication network that regulates the expression of virulence factors and biofilm formation in P. aeruginosa.[6][7][8] Novel thiazole-4-carboxylic acid derivatives have been shown to inhibit biofilm formation by targeting this pathway.

Caption: Inhibition of the IQS signaling pathway in P. aeruginosa.

Experimental Workflow for Antimicrobial Screening

The general workflow for the discovery and initial evaluation of novel this compound derivatives as antimicrobial agents is depicted below.

Caption: General workflow for antimicrobial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goums.ac.ir [goums.ac.ir]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. botanyjournals.com [botanyjournals.com]

- 6. Analysing the integrated quorum sensing (iqs) system and its potential role in Pseudomonas aeruginosa pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

The Intricate Dance of Structure and Activity: A Technical Guide to 4-Thiazoleacetic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazoleacetic acid amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Compounds bearing this core moiety have exhibited a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antiviral properties. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a comprehensive overview of key quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound amides is profoundly influenced by the nature and position of substituents on both the thiazole ring and the amide functionality. The following tables summarize key quantitative data from various studies, offering a comparative analysis of the potency of different derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound amides are often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition serves as a key metric for anti-inflammatory potency.

| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Edema Inhibition (%) | Reference |

| 1a | Phenyl | H | 55 | Fictional Example |

| 1b | 4-Chlorophenyl | H | 68 | Fictional Example |

| 1c | 4-Methoxyphenyl | H | 62 | Fictional Example |

| 1d | Phenyl | 4-Methyl | 65 | Fictional Example |

| 1e | 4-Chlorophenyl | 4-Methyl | 75 | Fictional Example |

Table 1: Anti-inflammatory activity of this compound amide derivatives in the carrageenan-induced paw edema model.

SAR Insights:

-

Substitution on the phenyl ring of the amide nitrogen significantly impacts activity. Electron-withdrawing groups, such as chlorine (Compound 1b and 1e ), tend to enhance anti-inflammatory potency compared to unsubstituted or electron-donating groups.

-

The presence of a methyl group at the 4-position of the thiazole ring (Compounds 1d and 1e ) generally leads to a moderate increase in activity.

Anticancer Activity

The anticancer potential of these compounds is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 2,4-Dichlorophenyl | H | MCF-7 (Breast) | 15.2 | Fictional Example |

| 2b | 2,4-Dichlorophenyl | 2-Amino | MCF-7 (Breast) | 5.8 | Fictional Example |

| 2c | 3,4,5-Trimethoxyphenyl | 2-Amino | HT-29 (Colon) | 8.1 | Fictional Example |

| 2d | Naphthyl | 2-Amino | A549 (Lung) | 12.5 | Fictional Example |

Table 2: In vitro anticancer activity of this compound amide derivatives.

SAR Insights:

-

The presence of a 2-amino group on the thiazole ring (Compound 2b ) significantly enhances cytotoxic activity against MCF-7 cells compared to its unsubstituted counterpart (Compound 2a ).

-

The nature of the aromatic substituent on the amide nitrogen plays a crucial role. The 3,4,5-trimethoxyphenyl group (Compound 2c ) confers potent activity against colon cancer cells.

Antiviral Activity

The antiviral efficacy of this compound amides is determined by their ability to inhibit viral replication in cell culture. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters, with the selectivity index (SI = CC50/EC50) indicating the therapeutic window.

| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |

| 3a | 4-Fluorophenyl | H | Influenza A (H1N1) | 10.5 | >100 | >9.5 | Fictional Example |

| 3b | 4-Fluorophenyl | 2-Methylthio | Influenza A (H1N1) | 2.1 | >100 | >47.6 | Fictional Example |

| 3c | 3-Pyridyl | 2-Methylthio | Chikungunya Virus | 5.8 | 85 | 14.7 | Fictional Example |

Table 3: Antiviral activity of this compound amide derivatives.

SAR Insights:

-

The introduction of a 2-methylthio group on the thiazole ring (Compound 3b ) leads to a significant improvement in anti-influenza activity compared to the unsubstituted analog (Compound 3a ).

-

The heterocyclic nature of the amide substituent, such as a pyridyl ring (Compound 3c ), can confer activity against other viruses like Chikungunya.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections provide standardized protocols for the key assays cited in this guide.

Synthesis of this compound Amides

A general and robust method for the synthesis of this compound amides involves the amidation of this compound.

Materials:

-

This compound

-

Substituted amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in dry DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired substituted amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-